molecular formula C23H18BrN3O3 B2481646 2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide CAS No. 898433-92-6

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2481646
CAS No.: 898433-92-6
M. Wt: 464.319
InChI Key: DHZIXMZXAHQHHO-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by the presence of an indolizine core, which is a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the bromobenzoyl and methoxyphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted indolizine derivatives.

Scientific Research Applications

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-methylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Uniqueness

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of the bromobenzoyl group, which can influence its reactivity and biological activity. The combination of the indolizine core with the specific substituents makes this compound distinct in terms of its chemical and physical properties.

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-30-18-8-3-2-6-16(18)26-23(29)19-17-7-4-5-13-27(17)21(20(19)25)22(28)14-9-11-15(24)12-10-14/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIXMZXAHQHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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